molecular formula C23H21BrN2O3S B4024127 Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate

Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate

Cat. No.: B4024127
M. Wt: 485.4 g/mol
InChI Key: AWJDKEOCTBVTFP-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,4-D]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-D]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of Substituents: The benzyl, bromophenyl, and methyl groups are introduced through various substitution reactions. These reactions often involve the use of reagents such as benzyl bromide, 4-bromobenzyl bromide, and methyl iodide, along with appropriate catalysts and solvents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketone groups to alcohols or reduce other functional groups present in the compound.

    Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, which can replace the bromine atom with other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core but lacks the thieno ring, which may result in different biological activities and chemical properties.

    3-Benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylic acid: This compound is similar but has a carboxylic acid group instead of an ethyl ester, which can affect its solubility and reactivity.

    4-(4-Bromophenyl)-2-methylthieno[3,2-d]pyrimidine-7-carboxylate: This compound has a different substitution pattern on the thieno[3,2-d]pyrimidine core, which may influence its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific combination of substituents and the thieno[3,4-D]pyrimidine core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1,2-dihydrothieno[3,4-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3S/c1-3-29-23(28)20-19-18(14(2)30-20)22(27)26(13-15-7-5-4-6-8-15)21(25-19)16-9-11-17(24)12-10-16/h4-12,21,25H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJDKEOCTBVTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate
Reactant of Route 2
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate
Reactant of Route 3
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate
Reactant of Route 4
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate
Reactant of Route 5
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate
Reactant of Route 6
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate

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